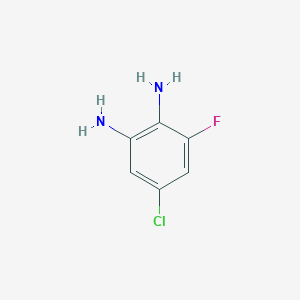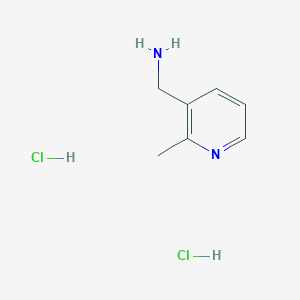
(2-Methylpyridin-3-yl)methanamine dihydrochloride
Vue d'ensemble
Description
“(2-Methylpyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H12Cl2N2 . Its molecular weight is 195.09 . The IUPAC name for this compound is (2-methyl-3-pyridinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “(2-Methylpyridin-3-yl)methanamine dihydrochloride” consists of a pyridine ring with a methyl group at the 2nd position and a methanamine group at the 3rd position . The compound also has two chloride ions, as indicated by the “dihydrochloride” in its name .Physical And Chemical Properties Analysis
“(2-Methylpyridin-3-yl)methanamine dihydrochloride” is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique
Catalysis and Polymerization
(2-Methylpyridin-3-yl)methanamine dihydrochloride and its derivatives are utilized in catalytic processes. For instance, zinc(II) complexes bearing related iminopyridines have been synthesized and characterized for their efficiency in initiating the ring-opening polymerization of rac-lactide, showing a preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).
Bioactive Molecule Synthesis
The compound and its variants have been used in synthesizing bioactive molecules. For example, derivatives of (2-Methylpyridin-3-yl)methanamine have been synthesized and evaluated for antibacterial and antifungal activity, showing promising results (Rao, Prasad, & Rao, 2013).
Medicinal Chemistry
In medicinal chemistry, similar compounds have been explored for potential anticonvulsant properties. A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity, with several compounds showing significant efficacy (Pandey & Srivastava, 2011).
Photocytotoxicity and Imaging
Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, which include derivatives of (2-Methylpyridin-3-yl)methanamine, have been studied for their uptake in cancer cells and photocytotoxicity. These complexes display significant potential in medical imaging and cancer therapy (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Organic Chemistry
The compound has also found use in organic chemistry. For instance, (2-Methylpyridin-3-yl)methanamine derivatives were involved in the asymmetric synthesis of 2-(1-aminoalkyl)piperidines, showcasing the compound's versatility in organic synthesis processes (Froelich, Désos, Bonin, Quirion, Husson, & Zhu, 1996).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The signal word for this compound is “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(2-methylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-7(5-8)3-2-4-9-6;;/h2-4H,5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXTTJUSFPTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyridin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



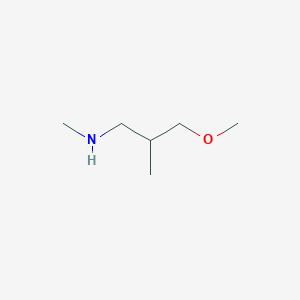

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)

![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)
![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)

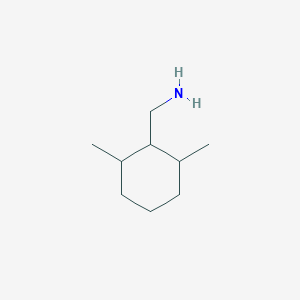
![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)
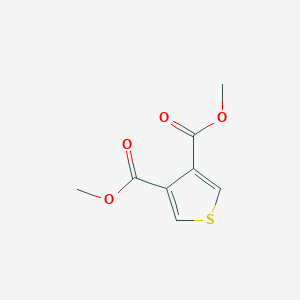
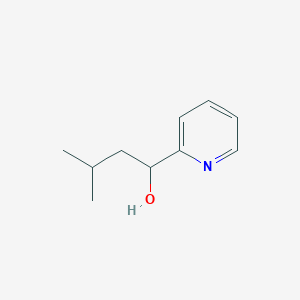
![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)
